REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11]([OH:13])=[O:12].[H-].[Na+].[O:16]1[CH2:21][CH2:20][CH:19]([CH2:22]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:18][CH2:17]1>CN(C)C=O>[O:16]1[CH2:21][CH2:20][CH:19]([CH2:22][N:9]2[C:10]3[C:6](=[CH:5][CH:4]=[CH:3][C:2]=3[Cl:1])[C:7]([C:11]([OH:13])=[O:12])=[CH:8]2)[CH2:18][CH2:17]1 |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C(=CNC12)C(=O)O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the suspension stirred for 90 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 15° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
with stirring for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Dimethylformamide was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (500 ml)
|
Type
|
WASH
|
Details
|
The emulsion was washed with dichloromethane (2×100 ml)
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CN1C=C(C2=CC=CC(=C12)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51 mmol | |
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 134.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |